molecular formula C15H13N3O2 B11852371 Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- CAS No. 2814-33-7

Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl-

Cat. No.: B11852371
CAS No.: 2814-33-7
M. Wt: 267.28 g/mol
InChI Key: QAYMJLPQYAXRNW-UHFFFAOYSA-N
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Description

Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This structural motif is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered interest for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology .

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- stands out due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. Its unique structure allows for selective interactions with molecular targets, making it a promising candidate for drug development .

Properties

CAS No.

2814-33-7

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3-(2-phenylethyl)imidazo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C15H13N3O2/c19-15(20)12-8-13-14(16-9-12)18(10-17-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,19,20)

InChI Key

QAYMJLPQYAXRNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C2N=CC(=C3)C(=O)O

Origin of Product

United States

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